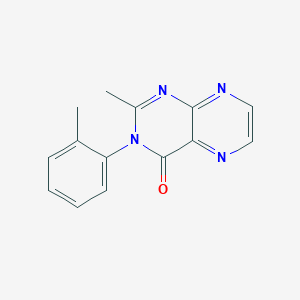

2-Methyl-3-(o-tolyl)-4(3H)-pteridinone

Description

Structure

3D Structure

Properties

CAS No. |

21635-40-5 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-methyl-3-(2-methylphenyl)pteridin-4-one |

InChI |

InChI=1S/C14H12N4O/c1-9-5-3-4-6-11(9)18-10(2)17-13-12(14(18)19)15-7-8-16-13/h3-8H,1-2H3 |

InChI Key |

NCESXFWKDXOHFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=NC=CN=C3C2=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 O Tolyl 4 3h Pteridinone and Its Derivatives

Established and Emerging Synthetic Routes to the Pteridinone Core Structure

The synthesis of the pteridinone core, a bicyclic system composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, can be achieved through various condensation reactions. derpharmachemica.com The challenge lies in controlling the regiochemistry to achieve the desired substitution pattern, such as that in 2-Methyl-3-(o-tolyl)-4(3H)-pteridinone.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and improving step economy. mdpi.comtcichemicals.com For the pteridinone scaffold, MCRs represent an emerging and powerful approach.

One of the classical methods for pteridine (B1203161) synthesis is the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde. mdpi.com This reaction proceeds with high regioselectivity. mdpi.com A hypothetical MCR approach for a pteridinone could involve a suitably substituted aminopyrimidine, a dicarbonyl compound, and an amine, which would assemble the core structure in one pot.

While specific MCRs for this compound are not extensively documented, the synthesis of the analogous quinazolinone structures is well-established using MCRs. For instance, 2,3-disubstituted quinazolin-4(3H)-ones can be synthesized in a one-pot, three-component reaction involving isatoic anhydride (B1165640), a primary amine, and an orthoester under solvent-free conditions. rsc.org This methodology demonstrates the potential of MCRs for efficiently generating similarly substituted pteridinone cores.

Table 1: Comparison of Components in Multi-Component Reactions for Heterocycle Synthesis

| Heterocyclic Core | Component 1 | Component 2 | Component 3 |

|---|---|---|---|

| Pteridinone (Timmis) | 5-Nitroso-6-aminopyrimidine | Active Methylene Compound | (Often two components) |

| Quinazolinone | Isatoic Anhydride | Primary Amine | Orthoester |

| Dihydropyrimidinone (Biginelli) | β-keto ester | Aromatic aldehyde | Urea or Thiourea |

Achieving the specific 2,3-disubstitution pattern on the pteridinone ring requires precise control over the reaction sequence and choice of starting materials.

A common strategy for building substituted pteridines involves starting with a pre-functionalized pyrimidine ring. The Gabriel-Isay condensation, for example, reacts a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com To synthesize the target molecule, one could envision starting with a 4,5-diaminopyrimidine that already bears the desired substituent at the position that will become N-3 of the pteridinone. However, a more plausible and controlled route would involve a stepwise approach that mirrors the well-documented synthesis of the analogous quinazolinone, methaqualone.

In quinazolinone synthesis, the process often begins with anthranilic acid. researchgate.netorientjchem.org This is first acylated with acetyl chloride to form N-acetylanthranilic acid, which is then cyclized with acetic anhydride to produce 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netresearchgate.net This intermediate serves as a key building block. The regioselective introduction of the 3-(o-tolyl) group is then achieved by reacting the benzoxazinone (B8607429) with o-toluidine (B26562). orientjchem.orgresearchgate.net This reaction opens the oxazinone ring and subsequently closes it to form the desired 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone.

Applying this logic to the pteridinone system, a potential regioselective synthesis would start with an analogous amino-heterocyclic carboxylic acid, such as 3-amino-pyrazine-2-carboxylic acid. Acetylation and cyclization would yield a pyrazino-oxazinone intermediate, which could then be reacted with o-toluidine to install the 3-(o-tolyl) group regioselectively.

Functionalization and Derivatization Strategies for this compound Analogues

Once the core structure is synthesized, further modifications can be made to explore structure-activity relationships. These derivatizations can be performed at various positions on the pteridinone ring.

The pteridinone ring offers several sites for functionalization. For pteridines in general, positions 6 and 7 are common targets for modification. researchgate.net A strategy for this involves the synthesis of a 6-chloropterin derivative, which can then undergo further transformations like palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce a variety of substituents. mdpi.com

Drawing parallels from the extensively studied quinazolinone analogues of methaqualone, the 2-methyl group is another key position for modification. Research has shown that substitutions at this position can significantly alter biological activity. nih.gov For example, the synthesis of 2-fluoromethyl and 2-mercaptomethyl derivatives has been reported. nih.gov These modifications typically require starting with a different acylating agent in the initial step (e.g., fluoroacetyl chloride instead of acetyl chloride) or functionalizing the 2-methyl group post-synthesis, although the latter can be challenging due to the relative stability of the methyl group.

Table 2: Examples of Potential Structural Modifications

| Position of Modification | Type of Reaction | Potential New Substituent |

|---|---|---|

| C6/C7 | Pd-catalyzed Cross-Coupling | Alkynyl, Aryl, Alkyl |

| 2-Methyl Group | Halogenation | -CH₂F, -CH₂Cl |

| Aromatic Ring (Tolyl) | Electrophilic Substitution | -NO₂, -Br |

| C4-Carbonyl | Thionation (e.g., Lawesson's reagent) | Thione (C=S) |

Bioisosterism is a strategy in medicinal chemistry used to design analogues by replacing atoms or functional groups with others that have similar physical or chemical properties, with the goal of enhancing desired biological or physical properties while minimizing undesirable ones. u-tokyo.ac.jpcambridgemedchemconsulting.comdrughunter.com This approach can be applied to the this compound framework to create novel analogues. nih.govdrughunter.com

Classical bioisosteric replacements could include:

Carbonyl Group (C=O) at C4: This group can be replaced with a thiocarbonyl (C=S) group or an imine (C=NR) group.

Methyl Group (-CH₃) at C2: The methyl group could be replaced by other small groups like an amino group (-NH₂), a hydroxyl group (-OH), or a trifluoromethyl group (-CF₃). u-tokyo.ac.jp

Nitrogen Atoms in the Rings: A carbon atom in the tolyl ring could be replaced by a nitrogen atom to create a pyridyl analogue, a common bioisosteric replacement for a phenyl ring.

Non-classical bioisosteric replacements might involve more significant structural changes, such as replacing the entire o-tolyl group with another bulky, lipophilic substituent to probe the binding pocket requirements of a biological target.

Investigation of Reaction Mechanisms and Kinetic Aspects in Pteridinone Synthesis

The synthesis of pteridinones generally proceeds through condensation and cyclization reactions. The mechanism of the Timmis reaction, for instance, is initiated by a condensation between the amino group of the pyrimidine and a carbonyl moiety, followed by a cyclization involving the 5-nitroso group and the active methylene carbon. mdpi.com

For syntheses that proceed via an oxazinone-type intermediate, the mechanism involves a nucleophilic attack by the primary amine (o-toluidine) on the carbonyl carbon of the oxazinone ring. This leads to ring-opening to form an amide intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by dehydration to yield the final 4(3H)-pteridinone.

Kinetic studies detailing the formation of specific pteridinones are not widely available in the literature. However, kinetic analyses of related heterocyclic formation reactions have been performed. nih.govresearchgate.net Such studies typically follow the disappearance of reactants or the appearance of the product over time, often using spectroscopic methods. researchgate.net For a reaction like the condensation of the oxazinone intermediate with o-toluidine, the rate would likely depend on the concentrations of both reactants, the temperature, and the solvent used. nih.gov The rate-determining step could be either the initial nucleophilic attack or the subsequent cyclization step. A detailed kinetic study would involve varying reactant concentrations and temperatures to determine the rate law and activation parameters (enthalpy and entropy of activation), providing insight into the transition state of the reaction. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches for Pteridinone Synthesis

Green Solvents and Catalysts

A significant advancement in green synthesis is the replacement of conventional volatile organic compounds (VOCs) with environmentally friendly alternatives. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green media for heterocyclic synthesis. mdpi.comresearchgate.netmdpi.com For instance, a choline (B1196258) chloride:urea deep eutectic solvent has been successfully employed in a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives, which share the core structure of the title compound. tandfonline.comresearchgate.net This method avoids the use of toxic solvents and often simplifies product isolation. tandfonline.com Similarly, water, the most benign solvent, has been utilized for iron-catalyzed cyclization in the synthesis of quinazolinone derivatives, demonstrating the feasibility of aqueous media for such transformations. sci-hub.catresearchgate.net

The development of recyclable catalysts is another cornerstone of green pteridinone synthesis. Magnetically separable nanocatalysts, for example, offer high efficiency and can be easily recovered from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. bohrium.comnih.gov Heteropoly acids and their composites, such as H₅PV₂Mo₁₀O₄₀/SiO₂, have also been introduced as efficient, reusable catalysts for one-pot multicomponent synthesis of quinazolinone derivatives under mild conditions. semanticscholar.org Furthermore, biocatalysis, using enzymes like α-Chymotrypsin, has been explored to catalyze the cyclization steps, often in combination with other green technologies like photocatalysis, to achieve high yields in short reaction times. nih.govcolab.ws

| Green Approach | Catalyst/Solvent System | Key Advantages | Typical Conditions | Yield Range (%) | Ref. |

| Alternative Solvents | Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Biodegradable, low toxicity, reusable | Heating or Microwave | Good to Excellent | tandfonline.comresearchgate.net |

| Water | Non-toxic, inexpensive, readily available | Microwave, 120 °C | 78-99 | sci-hub.catresearchgate.net | |

| Pinane (Bio-sourced) | Renewable, recyclable | Microwave, 150 °C | Good | rsc.org | |

| Recyclable Catalysts | Magnetic Nanoparticles (e.g., Fe₃O₄-based) | Easy separation and recovery, high activity | Room Temp. or Mild Heat | High | bohrium.comnih.gov |

| Heteropoly Acids (e.g., H₅PV₂Mo₁₀O₄₀/SiO₂) | High acidity, stability, reusability | Room Temp., Ethanol | >90 | semanticscholar.org | |

| Nanobiocatalysts (e.g., Immobilized Lipase) | Mild conditions, high selectivity, reusable | Mild Heat | 70-95 | rsc.org | |

| Energy Sources | Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | Solvent-free or Green Solvent | 80-95 | nih.govresearchgate.netresearchgate.net |

| Process Intensification | One-Pot Multicomponent Reactions | Step and atom economy, reduced waste | Solvent-free, 140 °C (MW) | Excellent | rsc.orgrsc.orgresearchgate.net |

Microwave-Assisted Synthesis and Process Intensification

Microwave irradiation has become a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. researchgate.net By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities. nih.govresearchgate.net The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, for example, has been achieved in 20-30 minutes under microwave irradiation, compared to 5 hours with classical heating. rsc.org This technique is particularly effective when combined with solvent-free conditions or green solvents like water or deep eutectic solvents, further enhancing the sustainability of the process. tandfonline.comsci-hub.catnih.gov

Process intensification strategies, such as one-pot multicomponent reactions (MCRs), embody several key principles of green chemistry, including atom and step economy. rsc.org MCRs allow for the synthesis of complex molecules like pteridinones from three or more starting materials in a single synthetic operation, avoiding the need to isolate intermediates. This approach not only simplifies the experimental procedure but also reduces solvent usage and waste generation. semanticscholar.org Catalyst- and solvent-free MCRs involving isatoic anhydride, an amine, and an orthoester have been developed to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields, demonstrating a highly efficient and clean synthetic route. rsc.orgresearchgate.net

| Method | Reactants | Conditions | Time | Yield (%) | Ref. |

| Conventional Heating | Isatoic anhydride, amine, orthoester | 120 °C, Solvent-free | 5 h | Good | rsc.org |

| Microwave-Assisted (MW) | Isatoic anhydride, amine, orthoester | 140 °C, Solvent-free | 20-30 min | 85-94 | rsc.org |

| MW in Water (Iron-catalyzed) | 2-halobenzoic acids, amidines | 120 °C, H₂O, FeCl₃ | 15-60 min | 78-99 | sci-hub.cat |

| MW (Copper-catalyzed) | 2-aminobenzamides, alcohols | 130 °C, Solvent-free, CuI | 2 h | up to 92 | nih.gov |

| One-pot (Acid-catalyzed) | Isatoic anhydride, phenylhydrazine, aldehydes | Reflux, Ethanol, SBA-15@ELA catalyst | 1 h | 78-96 | nih.gov |

The adoption of these sustainable and green chemistry approaches provides robust and efficient pathways for the synthesis of this compound and its derivatives. By focusing on greener solvents, recyclable catalysts, alternative energy sources, and process intensification, the chemical industry can significantly reduce its environmental footprint while improving the efficiency and cost-effectiveness of producing these valuable heterocyclic compounds.

Rigorous Spectroscopic and Crystallographic Elucidation of 2 Methyl 3 O Tolyl 4 3h Pteridinone Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments within a molecule, providing critical insights into its connectivity and spatial arrangement.

For 2-Methyl-3-(o-tolyl)-4(3H)-pteridinone, the ¹H NMR spectrum is expected to display a series of distinct signals. The methyl group at the 2-position of the pteridinone ring would likely appear as a sharp singlet. Similarly, the methyl group on the o-tolyl substituent would also produce a singlet. The aromatic protons on both the pteridinone core and the o-tolyl ring will present as a complex series of multiplets in the downfield region of the spectrum. The precise chemical shifts and coupling constants of these aromatic protons would be crucial for confirming the substitution pattern.

In the ¹³C NMR spectrum, each unique carbon atom would give rise to a distinct signal. The carbonyl carbon (C4) is anticipated to resonate at a significantly downfield chemical shift. The methyl carbons would appear in the upfield region. The remaining signals would correspond to the various sp²-hybridized carbons of the aromatic rings. Techniques such as DEPT-135 could be employed to differentiate between CH, CH₂, and CH₃ groups.

Conformational analysis, particularly regarding the rotational barrier around the N3-C(o-tolyl) bond, could be investigated using variable temperature NMR studies. Due to potential steric hindrance between the pteridinone ring and the ortho-methyl group of the tolyl substituent, restricted rotation may be observed. A structurally similar compound, 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one, has been shown to have the 2-tolyl group oriented almost orthogonally to the fused ring system, with a dihedral angle of 85.20(5)°. nih.gov A similar conformation would be expected for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | Singlet, ~2.2-2.6 | ~20-25 |

| o-tolyl-CH₃ | Singlet, ~2.1-2.4 | ~17-22 |

| Aromatic-H | Multiplets, ~7.0-8.5 | - |

| Aromatic-C | - | ~115-150 |

| C=N | - | ~150-160 |

| C=O | - | ~160-170 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion peak [M]⁺.

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods would provide valuable structural information. Key fragmentation pathways for related quinazolinone structures often involve cleavages at the substituents and within the heterocyclic ring system. For this compound, expected fragmentation could include the loss of the tolyl group or the methyl group at the 2-position. The fragmentation pattern would be instrumental in confirming the connectivity of the different structural units.

Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characterizing Key Functional Groups and Electronic Transitions

FT-IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the pteridinone ring is expected in the region of 1650-1700 cm⁻¹. The C=N stretching vibrations of the heterocyclic core would likely appear in the 1550-1620 cm⁻¹ range. The aromatic C=C stretching vibrations will also be observed in this region. The C-H stretching vibrations of the methyl groups and the aromatic rings would be found around 2900-3100 cm⁻¹. For similar quinazolinone derivatives, characteristic bands for C=O and C=N stretches are well-documented. sapub.org

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π→π* and n→π* transitions within the conjugated pteridinone system and the aromatic tolyl group. The exact wavelengths (λ_max) and molar absorptivities (ε) of these transitions would be characteristic of the compound's electronic structure. nih.gov

Table 2: Predicted FT-IR and UV-Vis Data for this compound Note: These are predicted values based on general principles and data from analogous structures.

| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

| FT-IR | C=O Stretch | 1650 - 1700 |

| FT-IR | C=N Stretch | 1550 - 1620 |

| FT-IR | Aromatic C=C Stretch | 1450 - 1600 |

| FT-IR | C-H Stretch (aliphatic) | 2850 - 3000 |

| FT-IR | C-H Stretch (aromatic) | 3000 - 3100 |

| UV-Vis | π→π* transitions | ~220 - 350 nm |

| UV-Vis | n→π* transition | > 300 nm |

Single-Crystal X-ray Diffraction (XRD) Studies of this compound and its Analogues

XRD analysis would unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule, confirming its connectivity. For chiral molecules, XRD can establish the absolute configuration. In the case of this compound, the technique would confirm the planarity of the pteridinone ring system and the relative orientation of the o-tolyl group. Furthermore, XRD is crucial for identifying the predominant tautomeric form in the solid state. For the 4(3H)-pteridinone core, this technique would confirm the presence of the keto tautomer, as indicated by the nomenclature.

The crystal packing of this compound would be governed by various non-covalent interactions. Although the primary hydrogen bond donor (N-H) is substituted, weak C-H···O and C-H···N hydrogen bonds may play a role in stabilizing the crystal lattice. More significantly, π-π stacking interactions between the aromatic pteridinone cores and/or the tolyl rings of adjacent molecules are expected to be a dominant feature of the crystal packing. In the crystal structure of the analogue 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one, π–π interactions with a ring centroid–centroid distance of 3.4967(6) Å are observed. nih.gov Similar stacking motifs are anticipated for the title compound, influencing its solid-state properties.

Vibrational and Electronic Spectroscopic Analysis for Probing Molecular Dynamics

A detailed analysis of the vibrational spectra (FT-IR and Raman) can provide information on the molecular dynamics of this compound. By assigning the observed vibrational modes, often with the aid of computational methods like Density Functional Theory (DFT), one can understand the motions of different parts of the molecule. For instance, low-frequency modes can often be associated with the torsional motions of the o-tolyl group relative to the pteridinone ring.

Electronic spectroscopy (UV-Vis), coupled with theoretical calculations, can elucidate the nature of the electronic transitions. This analysis helps in understanding the charge transfer characteristics within the molecule, for example, from the pteridinone core to the substituents or vice versa. These electronic properties are fundamental to the molecule's reactivity and potential applications in materials science or medicinal chemistry.

Computational and Theoretical Chemistry Insights into 2 Methyl 3 O Tolyl 4 3h Pteridinone

Quantum Chemical Studies (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

No specific research data is available for this section.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Nodal Patterns)

No specific research data is available for this subsection.

Calculation of Electrostatic Potential Maps and Atomic Charge Distributions

No specific research data is available for this subsection.

Predicting Chemical Reactivity Descriptors (e.g., Fukui Functions)

No specific research data is available for this subsection.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No specific research data is available for this section.

Prediction of Preferred Binding Modes and Affinities within Protein Active Sites

No specific research data is available for this subsection.

Evaluation of Scoring Functions and Docking Algorithm Performance

No specific research data is available for this subsection.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Pteridinone-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic picture of the interactions between a ligand and its biological target, providing crucial information on the stability of the complex and the key molecular determinants of binding. For pteridinone and quinazolinone analogs, MD simulations have been instrumental in validating docking poses and understanding the nuanced conformational changes that occur upon ligand binding. frontiersin.orgabap.co.inresearchgate.nettandfonline.comnih.gov

Investigation of Solvent Effects and Protein Flexibility on Ligand Binding

MD simulations explicitly model the behavior of solvent molecules, typically water, and the inherent flexibility of the protein target, both of which are critical for an accurate representation of the binding event. The polar contributions of the solvent can significantly influence the binding free energy of a ligand-receptor complex. nih.gov Studies on quinazoline (B50416) derivatives targeting EGFR have shown that while van der Waals and electrostatic interactions are the primary driving forces for binding, the polar solvation energies can be unfavorable. nih.gov

Protein flexibility is another key aspect revealed by MD simulations. Analysis of the Root Mean Square Fluctuation (RMSF) of protein residues during a simulation highlights regions of high mobility versus those that are stabilized upon ligand binding. researchgate.netnih.gov For quinazolinone inhibitors of targets like EGFR and Matrix Metalloproteinase-13 (MMP-13), RMSF analysis has shown that the binding of the ligand can stabilize the conformation of the active site, leading to a more compact and favorable interaction. researchgate.netnih.gov The dynamic behavior of the protein-ligand complex, often simulated over hundreds of nanoseconds, confirms the stability of the binding mode predicted by initial docking studies. frontiersin.orgnih.govrjpbr.com

Analysis of Key Residue Interactions and Ligand Residence Time

A primary output of MD simulations is a detailed map of the interactions between the ligand and the amino acid residues of the target protein. For quinazolinone-based inhibitors of EGFR, simulations have consistently highlighted the importance of hydrogen bonds with key residues in the ATP-binding site, such as Met793 and Asp855. rsc.orgresearchgate.net Hydrophobic interactions with residues like Leu718, Val726, and Leu844 also play a crucial role in stabilizing the complex. rsc.org The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode and high affinity.

The stability of these interactions is often quantified by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein over the course of the simulation. A stable RMSD profile, typically fluctuating within a narrow range (e.g., <3 Å), suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. abap.co.inresearchgate.net While direct calculation of ligand residence time is computationally intensive, stable RMSD and persistent key interactions are strong qualitative indicators of a longer residence time, which is often a desirable property for therapeutic inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridinone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govfrontiersin.org Both 2D and 3D-QSAR models have been extensively developed for quinazolinone derivatives to predict their anticancer activity and guide the synthesis of new, more potent analogs. nih.govrsc.orgnih.gov

Development and Validation of 2D and 3D QSAR Models for Predictive Potency

The development of a robust QSAR model involves selecting a dataset of compounds with known biological activities, calculating a set of molecular descriptors, and then using statistical methods to build a mathematical model that relates the descriptors to the activity. nih.gov For quinazolinone analogs, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven particularly effective. frontiersin.orgnih.govresearchgate.net

These models are rigorously validated to ensure their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²), which should ideally be greater than 0.5, and the non-cross-validated correlation coefficient (r²), which indicates the model's goodness of fit. frontiersin.orgnih.gov External validation using a test set of compounds not included in the model's training is also crucial, with a high predictive r² (R²pred) value confirming the model's ability to accurately predict the activity of new compounds. nih.gov

| Model Type | Target | q² | r² | R²pred | Reference |

|---|---|---|---|---|---|

| CoMFA | EGFR | 0.608 | 0.979 | - | frontiersin.org |

| CoMSIA | EGFR | - | - | - | frontiersin.org |

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | nih.gov |

| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | nih.gov |

| CoMFA | 5-HT7 Receptor | 0.851 | 0.950 | Good | researchgate.net |

| CoMSIA | 5-HT7 Receptor | 0.850 | 0.945 | Good | researchgate.net |

Identification of Molecular Descriptors Correlating with Biological Activity

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. In 2D-QSAR, these can include electronic descriptors (like HOMO and LUMO energies), topological descriptors, and physicochemical properties (like logP). researchgate.netsdiarticle3.com For instance, studies on quinazoline derivatives have shown that atomic net charges and the energy of the lowest unoccupied molecular orbital (ELUMO) can be important predictors of anticancer activity. researchgate.netorientjchem.org

In 3D-QSAR, the "descriptors" are the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the molecules. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govresearchgate.net For example, CoMSIA contour maps for quinazolinone-based MMP-13 inhibitors have indicated that bulky, electron-withdrawing groups in certain positions are favorable for activity, while other regions favor hydrophobic substituents. nih.gov This information provides direct, actionable insights for medicinal chemists to design more effective compounds.

Pharmacophore Modeling and Virtual Screening Strategies Utilizing Pteridinone Derivatives

Pharmacophore modeling is a powerful tool in drug discovery that captures the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for a ligand to bind to a specific target. pku.edu.cnscholarsresearchlibrary.com Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds to identify novel molecules that possess the desired features and are therefore likely to be active. nih.govrjpbr.comnih.gov

For targets like EGFR, where numerous quinazoline-based inhibitors have been developed, both ligand-based and structure-based pharmacophore models are common. scholarsresearchlibrary.comnih.govmdpi.com Ligand-based models are derived from a set of known active compounds, while structure-based models are generated from the crystal structure of the target protein in complex with a ligand. nih.gov A typical pharmacophore model for an EGFR inhibitor might include features such as an aromatic ring that mimics the adenine (B156593) region of ATP, a hydrogen bond acceptor to interact with the hinge region of the kinase, and a hydrophobic group to occupy a nearby pocket. nih.govpku.edu.cn

Structure Activity Relationship Sar Studies and Mechanistic Design for 2 Methyl 3 O Tolyl 4 3h Pteridinone Derivatives

Elucidation of Key Structural Determinants for Modulating Pteridinone Biological Activity

The biological activity of pteridinone derivatives is significantly influenced by the nature and position of various substituents on the core heterocyclic structure. Research into a variety of substituted pteridinones has revealed several key structural determinants that modulate their activity, primarily as kinase inhibitors.

The pteridinone core itself serves as a versatile scaffold for developing inhibitors that target the ATP-binding site of kinases. Modifications at the C2, N3, and other positions of the pteridinone ring system are crucial for determining the compound's inhibitory profile. For instance, in the development of p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors based on the pteridinone scaffold, the substitutions at different positions were found to be critical for activity.

Substitutions on the phenyl ring at the N3 position, such as the o-tolyl group in 2-methyl-3-(o-tolyl)-4(3H)-pteridinone, play a significant role in the orientation of the molecule within the target's binding pocket. The steric and electronic properties of this group can influence binding affinity and selectivity.

Furthermore, the substituent at the C2 position is a key determinant of biological activity. In studies of related quinazolinone structures, which share a similar bicyclic core, modifications at the C2 position have been shown to drastically alter the central nervous system effects of the compounds. While most substitutions at the 2-methyl position of methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone) reduce or eliminate its CNS depressant activity, a 2-fluoromethyl derivative retained significant activity. This highlights the sensitivity of this position to structural changes.

In the broader context of pteridinone derivatives, the introduction of different functional groups at various positions has led to the discovery of potent inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), Polo-like kinase 1 (PLK1), and bromodomain-containing protein 4 (BRD4). nih.govrsc.org These studies underscore the importance of systematic exploration of the chemical space around the pteridinone core to identify key structural determinants for specific biological activities.

Systematic Correlation of Structural Modifications of this compound Analogues with Mechanistic Outcomes

While specific SAR data for a broad range of this compound analogues is not extensively documented in publicly available research, the principles of correlating structural modifications with mechanistic outcomes can be inferred from studies on related pteridinone derivatives. The general approach involves synthesizing a library of analogues with systematic variations and evaluating their effects in relevant biological assays.

For example, a study on pteridin-7(8H)-one-based inhibitors of FLT3 demonstrated how structural optimizations can lead to potent and selective compounds. The representative inhibitor from this study showed single-digit nanomolar inhibition against FLT3 and even subnanomolar affinity for drug-resistant mutants. nih.gov The mechanistic studies revealed that these derivatives suppress the phosphorylation of FLT3 and its downstream signaling pathways, leading to cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells. nih.gov

In another study focusing on dual inhibitors of PLK1 and BRD4, novel pteridinone derivatives were designed and synthesized. rsc.org The biological evaluation of these compounds against various cancer cell lines revealed that specific structural motifs led to potent dual inhibitory activity. The most promising compound in this series demonstrated high antiproliferative effects and was confirmed to be a potent dual inhibitor through enzymatic assays. rsc.org Further mechanistic investigation showed that this compound induced a significant decrease in mitochondrial membrane potential, leading to apoptosis, and also arrested the cell cycle in the S phase. rsc.org

The following interactive table presents data on the biological activity of various pteridinone derivatives from a study on novel PLK1 inhibitors, illustrating the impact of structural modifications on anticancer activity.

| Compound | Modifications | IC50 (μM) against A549 cells | IC50 (μM) against HCT116 cells | IC50 (μM) against PC-3 cells | PLK1 Inhibition (%) |

|---|---|---|---|---|---|

| L1 | R = 2,4-dichlorophenyl | >50 | >50 | >50 | 25.4 |

| L5 | R = 4-chlorophenyl | 15.34 | 10.26 | 20.17 | 45.2 |

| L11 | R = 4-bromophenyl | 10.28 | 8.42 | 15.33 | 55.8 |

| L19 | R = 4-trifluoromethoxyphenyl | 3.23 | 4.36 | 8.20 | 75.1 |

Data derived from a study on pteridinone derivatives as PLK1 inhibitors. nih.gov

Rational Design Principles for Enhancing Selectivity and Potency of Pteridinone Scaffolds (Mechanistic Context)

Rational drug design plays a pivotal role in optimizing the therapeutic potential of pteridinone scaffolds. By leveraging structural information of the target protein, computational modeling, and a deep understanding of SAR, medicinal chemists can design derivatives with enhanced selectivity and potency.

A key principle in the rational design of pteridinone-based inhibitors is the exploitation of specific interactions within the target's binding site. For kinase inhibitors, this often involves targeting the ATP-binding pocket. The design process aims to introduce functionalities that form hydrogen bonds, hydrophobic interactions, or other favorable contacts with key amino acid residues in the binding site.

For instance, in the development of pteridin-7(8H)-one-based FLT3 inhibitors, the design was derived from structural optimizations of known irreversible EGFR inhibitors. nih.gov This scaffold-hopping approach, combined with molecular docking simulations, allows for the identification of novel core structures that can be further elaborated to achieve high potency and selectivity.

Another important design principle is the introduction of structural modifications that confer selectivity for the target enzyme over other related proteins. This is particularly crucial for kinase inhibitors, as the ATP-binding sites are often conserved across the kinome. Achieving selectivity can minimize off-target effects and associated toxicities. In a study on substituted pteridinones as RSK2 inhibitors, molecular docking was used to rationalize the structural requirements for potent inhibition and to guide the design of more selective compounds.

The use of structure-based drug design (SBDD) is a powerful tool in this context. By analyzing the co-crystal structure of a lead compound bound to its target, researchers can identify opportunities for structural modifications that enhance binding affinity and selectivity. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.

Application of SAR Insights in the Iterative Design of Novel Pteridinone Derivatives

The insights gained from SAR studies are continuously applied in an iterative cycle of drug design and optimization. Once a key structural determinant for a particular biological activity is identified, this information is used to guide the synthesis of the next generation of compounds with improved properties.

The development of pteridinone derivatives as dual inhibitors of PI3K and mTOR provides an excellent example of this iterative process. Researchers designed pteridinones based on a non-selective kinase template and introduced a methyl group at the C4 position of the pteridinone core to achieve excellent selectivity for PI3K and mTOR. This initial finding was then used to further optimize the series to improve potency against both PI3Kα and mTOR. Subsequent modifications focused on improving solubility and in vivo efficacy, leading to the identification of orally active compounds with robust tumor growth inhibition.

This iterative approach, which integrates SAR data with rational design principles, is essential for transforming initial hits into viable drug candidates. The fast and efficient synthesis of pteridinone libraries is highly desirable for defining their SAR and optimizing pharmacokinetic properties. nih.gov By systematically exploring the chemical space around the pteridinone scaffold and correlating structural changes with biological activity, researchers can progressively refine the molecular architecture to achieve the desired therapeutic profile.

Mechanistic Investigations of 2 Methyl 3 O Tolyl 4 3h Pteridinone and Analogues in in Vitro Biological Systems

Enzyme Inhibition Mechanisms and Kinetic Characterization

The therapeutic potential of pteridinone-based compounds is often rooted in their ability to interact with and inhibit specific enzymes that are critical for disease progression, particularly in oncology. The pteridinone scaffold has proven to be a versatile platform for developing potent enzyme inhibitors, with research focusing on various kinases involved in cancer cell signaling.

Pteridinone derivatives have been identified as potent inhibitors of several key protein kinases implicated in cancer. The pteridin-7(8H)-one scaffold, for instance, has been successfully developed into inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govebi.ac.uk These inhibitors were derived from structural optimizations of compounds originally designed to target the Epidermal Growth Factor Receptor (EGFR). nih.govebi.ac.uk One representative inhibitor demonstrated inhibition of FLT3 in the single-digit nanomolar range and was also effective against drug-resistant FLT3 mutants. nih.govebi.ac.uk

Furthermore, novel pteridinone derivatives have been synthesized as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). rsc.org One promising compound from this series, III4, showed significant antiproliferative effects on four different cancer cell lines with IC50 values ranging from 1.27 µM to 4.06 µM. rsc.org Enzymatic assays confirmed it as a potent dual inhibitor, with 96.6% inhibition of PLK1 and 59.1% inhibition of BRD4. rsc.org The inhibition of PLK1 is a noteworthy strategy, as research has shown that targeting PLK1 can lead to the destabilization of EGFR, sensitizing cancer cells to other EGFR inhibitors. mdpi.comnih.gov

The related pteridine-7(8H)-one scaffold has also yielded potent and selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), an important target in B-cell malignancies. nih.gov One such derivative, compound 24a, exhibited a strong BTK inhibition activity with an IC50 of 4.0 nM and high selectivity over other kinases like ITK and EGFR. nih.gov While not pteridinones, the structurally related quinazolin-4(3H)-one derivatives have also shown broad kinase inhibitory activity against targets including CDK2, HER2, EGFR, and VEGFR2, indicating the general utility of these bicyclic heterocyclic scaffolds in kinase inhibitor design. nih.gov

| Compound/Scaffold | Target Kinase(s) | Reported Activity/Potency | Source(s) |

|---|---|---|---|

| Pteridin-7(8H)-one derivative (Compound 31) | FLT3 and its mutants | Single-digit nanomolar inhibition | nih.govebi.ac.uk |

| Pteridinone derivative (Compound III4) | PLK1 and BRD4 (dual inhibitor) | 96.6% inhibition of PLK1; 59.1% inhibition of BRD4 | rsc.org |

| Pteridine-7(8H)-one derivative (Compound 24a) | BTK | IC50 = 4.0 nM | nih.gov |

| Pteridinone derivative (Compound 21g) | PLK1 | IC50 = 0.45 nM | researchgate.net |

Understanding the precise mechanism by which an inhibitor interacts with its target enzyme is crucial for drug development. Kinetic studies can determine whether an inhibitor competes with the enzyme's natural substrate (competitive inhibition), binds to a different site (non-competitive inhibition), or exhibits a more complex interaction (mixed-type inhibition).

While detailed kinetic studies specifically for 2-Methyl-3-(o-tolyl)-4(3H)-pteridinone were not found in the provided search results, research on the broader class of pteridine (B1203161) derivatives has identified various inhibition types. For example, in studies against the enzyme xanthine (B1682287) oxidase, different pteridine derivatives were found to act as competitive, noncompetitive, or mixed-type inhibitors. nih.gov

Investigations into the related quinazolin-4(3H)-one scaffold provide further insight into the potential kinetic mechanisms for pteridinone analogues. Molecular docking analyses of certain quinazolinone derivatives revealed that they can act as either ATP competitive type-I inhibitors or ATP non-competitive type-II inhibitors, depending on the specific kinase target. nih.gov For instance, derivatives 2i and 3i were predicted to be ATP competitive inhibitors of EGFR, but ATP non-competitive inhibitors of CDK2. nih.gov This dual-mode of action highlights the versatility of the scaffold and suggests that pteridinone analogues may also exhibit complex kinetic behaviors, binding either within the ATP-binding pocket or at allosteric sites to exert their inhibitory effects.

Modulation of Cellular Pathways and Signaling Cascades in Cultured Cell Lines (In Vitro)

The anti-cancer activity of pteridinone derivatives is a direct result of their ability to modulate intracellular signaling pathways. By inhibiting key enzymes like kinases, these compounds can disrupt the cascades that control cell survival, proliferation, and death, ultimately leading to the elimination of cancer cells.

A primary mechanism through which pteridinone analogues exert their anti-cancer effects is by inducing programmed cell death, or apoptosis, and by halting the cell division cycle.

Pteridin-7(8H)-one derivatives that inhibit FLT3 have been shown to suppress the phosphorylation of FLT3 and its downstream signaling pathways. nih.govebi.ac.uk This disruption directly leads to the induction of G0/G1 phase cell cycle arrest and apoptosis in AML cells. nih.govebi.ac.uk Similarly, another pteridine-7(8H)-one derivative targeting BTK was found to effectively block the activation of BTK and its downstream signals, resulting in G0/G1 phase arrest and apoptosis in Raji cells. researchgate.net

Other pteridinone analogues have been shown to arrest the cell cycle at different phases. For example, a dual PLK1/BRD4 inhibitor induced S-phase arrest in HCT116 cells. rsc.org This compound was also found to trigger apoptosis by causing a significant decrease in the mitochondrial membrane potential. rsc.org Another PLK1 inhibitor from the pteridinone class was observed to arrest HCT-116 cells in the G2 phase and induce apoptosis in a dose-dependent manner. researchgate.net The induction of apoptosis is a common and effective outcome for chemotherapeutic agents, often involving the activation of caspases and occurring through the mitochondrial (intrinsic) pathway. nih.govmdpi.com

| Compound/Scaffold | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction Mechanism | Source(s) |

|---|---|---|---|---|

| Pteridin-7(8H)-one derivatives | MV4-11 (AML) | G0/G1 arrest | Suppression of FLT3 phosphorylation | nih.govebi.ac.uk |

| Pteridine-7(8H)-one derivative (C11) | Raji | G0/G1 arrest | Blockade of BTK signaling | researchgate.net |

| Pteridinone derivative (III4) | HCT-116 | S phase arrest | Decrease in mitochondrial membrane potential | rsc.org |

| Pteridinone derivative (21g) | HCT-116 | G2 arrest | Dose-dependent apoptosis | researchgate.net |

Beyond inducing cell death and cycle arrest, pteridinone analogues can also inhibit two other key characteristics of cancer progression: uncontrolled cell proliferation and migration. The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.

A pteridinone derivative designed as a dual PLK1/BRD4 inhibitor was shown to obviously inhibit the proliferation of HCT-116 cell lines and suppress the migration of these tumor cells. rsc.org The mechanistic underpinnings of such effects often involve the disruption of major signaling pathways that regulate cell growth and motility. For example, the PI3K/Akt and MAPK signaling pathways are central to tumor biology, and their suppression has been shown to reduce both cell proliferation and migration. nih.gov The inhibition of these pathways can lead to a dose-dependent reduction in cancer cell proliferation. nih.gov

Furthermore, the anti-migratory and anti-invasive effects of compounds can be linked to the downregulation of specific proteins. For instance, studies on other anticancer agents have shown that their ability to suppress migration and invasion correlates with decreased expression of proteins like Cyclin D1, matrix metalloproteinase (MMP)-9, and Vimentin. semanticscholar.org Therefore, it is plausible that pteridinone derivatives inhibit proliferation and migration by modulating these or similar critical signaling nodes and effector proteins.

Identification and Characterization of Specific Molecular Targets for Pteridinone Derivatives

The successful development of targeted therapies relies on the precise identification and characterization of their molecular targets. For pteridinone derivatives, a growing body of research has pinpointed several specific proteins, primarily kinases, that these compounds are designed to inhibit.

As detailed previously, kinases are the most prominently identified targets for this class of compounds. Specific molecular targets that have been validated for various pteridinone scaffolds include:

FMS-like Tyrosine Kinase 3 (FLT3) and its drug-resistant mutants, which are key targets in acute myeloid leukemia. nih.govebi.ac.ukresearchgate.net

Polo-like kinase 1 (PLK1) , a master regulator of the cell cycle, whose inhibition can also lead to the degradation of EGFR. rsc.orgmdpi.com

Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase that is a crucial target in B-cell cancers. nih.gov

Bromodomain-containing protein 4 (BRD4) , an epigenetic reader protein, which has been pursued in combination with PLK1 inhibition. rsc.org

The characterization of these interactions goes beyond simple binding. For example, the mechanism of action for pteridin-7(8H)-one inhibitors of FLT3 involves the suppression of the kinase's phosphorylation activity, which in turn blocks its downstream signaling and triggers apoptosis and cell cycle arrest. ebi.ac.uk In another well-characterized mechanism, the inhibition of PLK1 was found to destabilize the EGFR protein, providing a clear molecular rationale for combining PLK1 and EGFR inhibitors in cancer therapy. mdpi.comnih.gov This work identified c-Cbl, an E3 ubiquitin ligase for EGFR, as a novel substrate of PLK1, linking the two pathways. mdpi.comnih.gov These studies exemplify how detailed characterization of molecular targets provides a deeper understanding of the compound's biological effects and informs strategies for its clinical application.

Direct Protein-Ligand Binding Assays and Target Engagement Studies

Direct protein-ligand binding assays are crucial for identifying the molecular targets of a compound and quantifying its binding affinity. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays are commonly employed. For pteridinone analogues, these studies would aim to identify specific enzymes or receptors to which they bind.

For example, in hypothetical target engagement studies, the affinity of this compound for a panel of kinases could be assessed. The dissociation constant (Kd) is a key parameter determined from these assays, indicating the concentration of the compound required to bind to 50% of the target protein molecules.

Table 1: Illustrative Data from a Hypothetical Kinase Binding Assay for this compound

| Kinase Target | Dissociation Constant (Kd) (nM) |

| Kinase A | 50 |

| Kinase B | > 10,000 |

| Kinase C | 250 |

| Kinase D | > 10,000 |

This data is hypothetical and for illustrative purposes only.

Target engagement studies in a cellular context, using techniques like the cellular thermal shift assay (CETSA), would then confirm that the compound binds to its intended target within a living cell.

Elucidation of Downstream Biochemical and Cellular Effects

Once a direct molecular target is identified, researchers investigate the subsequent biochemical and cellular consequences of the compound binding to its target. This can involve measuring changes in enzyme activity, activation or inhibition of signaling pathways, and observing cellular responses such as apoptosis, proliferation, or cytokine production.

For a pteridinone analogue, if a specific kinase was identified as a target, downstream effects could be measured by assessing the phosphorylation status of the kinase's known substrates using methods like Western blotting or mass spectrometry-based phosphoproteomics. Cellular effects might include the inhibition of cell growth in cancer cell lines or the reduction of inflammatory markers in immune cells.

Table 2: Hypothetical Cellular Effects of a Pteridinone Analogue on a Cancer Cell Line

| Cellular Process | Assay | Result (IC50 in µM) |

| Cell Viability | MTT Assay | 15.5 |

| Apoptosis Induction | Caspase-3/7 Activity | 22.8 |

| Cell Cycle Arrest | Flow Cytometry (G2/M) | 18.2 |

This data is hypothetical and for illustrative purposes only.

Mechanistic Studies in Diverse In Vitro Biological Models (e.g., Anti-inflammatory, Antimicrobial Activity Mechanisms)

The broader class of pteridine derivatives has been investigated for a variety of biological activities, including anti-inflammatory and antimicrobial effects. researchgate.net Mechanistic studies in these contexts aim to understand how these compounds modulate biological pathways relevant to inflammation and microbial growth.

In the context of anti-inflammatory activity , studies often focus on the inhibition of key inflammatory mediators. nih.gov For instance, researchers might investigate the ability of a pteridinone compound to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism could involve the inhibition of signaling pathways such as the NF-κB or MAPK pathways.

Table 3: Illustrative Anti-inflammatory Activity of a Pteridinone Analogue

| Inflammatory Mediator | Cell Model | Inhibition (IC50 in µM) |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | 8.9 |

| IL-6 Production | LPS-stimulated RAW 264.7 cells | 12.4 |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 10.1 |

This data is hypothetical and for illustrative purposes only.

For antimicrobial activity , mechanistic studies could explore various possibilities. One common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane or cell wall. mdpi.com Other potential mechanisms include the inhibition of essential bacterial enzymes or interference with DNA replication or protein synthesis. researchgate.net Assays to investigate these mechanisms could include measuring membrane potential, assessing ATP production, or testing for the inhibition of specific bacterial enzymes like DNA gyrase or dihydrofolate reductase.

Advanced Strategies for Lead Optimization and Future Research Trajectories for 2 Methyl 3 O Tolyl 4 3h Pteridinone

Integrated Approaches for Hit-to-Lead Optimization of Pteridinone Scaffolds

The progression from a preliminary "hit," a compound showing desired biological activity, to a "lead" compound with a more optimized pharmacological profile is a critical phase in drug discovery. oncodesign-services.comupmbiomedicals.com For scaffolds like pteridinone, which are prevalent in kinase inhibitor design, integrated strategies that combine computational and experimental methods are essential for efficient hit-to-lead (H2L) optimization. nih.govnih.gov This process involves iterative cycles of designing, synthesizing, and testing (Design-Make-Test-Analyze, or DMTA) new analogues to systematically enhance properties such as potency, selectivity, and pharmacokinetic characteristics. oncodesign-services.com

A key strategy is the use of Structure-Activity Relationship (SAR) studies, which seek to understand how chemical structure relates to biological activity. collaborativedrug.com By making systematic modifications to the pteridinone core of a molecule like 2-Methyl-3-(o-tolyl)-4(3H)-pteridinone, researchers can identify which functional groups are crucial for target interaction and which can be altered to improve drug-like properties. researchgate.netmdpi.com For instance, recent research on pteridinone derivatives has demonstrated that modifications can lead to potent and selective inhibitors for targets like phosphatidylinositol 3-kinase C2α (PI3KC2α). researchgate.net

Modern H2L optimization often employs a multiparameter optimization (MPO) model. oncodesign-services.com This approach avoids focusing solely on potency and instead considers a range of crucial parameters simultaneously, including:

Target Affinity and Selectivity: Ensuring the compound binds strongly to the intended target with minimal off-target effects.

Physicochemical Properties: Optimizing solubility, permeability, and metabolic stability.

Synthetic Tractability: Ensuring that promising analogues can be synthesized efficiently.

Computational tools play a significant role in this integrated approach. Virtual screening of compound libraries and computational fragment merging can expedite the identification of analogues with improved potency, reducing the number of compounds that need to be synthesized and tested. nih.govnih.gov One such integrated strategy is the Diversity Oriented Target-Focused Synthesis (DOTS) approach, which combines in silico design of focused virtual libraries with automated synthesis and evaluation, accelerating the optimization process. youtube.com

Table 1: Key Components of an Integrated Hit-to-Lead (H2L) Strategy

| Strategy Component | Description | Relevance to Pteridinone Scaffolds |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to understand its impact on biological activity. | Identifies key functional groups on the pteridinone ring responsible for target binding and allows for rational design of more potent analogues. |

| Multiparameter Optimization (MPO) | Simultaneous optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Ensures that optimized pteridinone derivatives are not only potent but also have favorable drug-like characteristics for further development. |

| Computational Modeling | Use of in silico methods like virtual screening and molecular docking to predict the activity of new analogues before synthesis. | Accelerates the DMTA cycle by prioritizing the synthesis of pteridinone derivatives with the highest predicted chance of success. nih.gov |

| Automated Synthesis & Testing | High-throughput synthesis and screening platforms to rapidly generate and evaluate new compounds. | Increases the speed and efficiency of exploring the chemical space around the pteridinone core. youtube.com |

Fragment-Based Drug Discovery (FBDD) and Design Principles Applied to the Pteridinone Core

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds. drughunter.comtechnologynetworks.com This approach uses libraries of small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. nih.gov Because of their simplicity, fragment libraries can explore chemical space more efficiently than libraries of larger, more complex molecules. drughunter.comacs.org

The core principles of FBDD are particularly applicable to the pteridinone scaffold. The process begins by screening a fragment library to identify small molecules that bind, albeit weakly, to the target protein. nih.gov Due to the low affinity of these initial hits, highly sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are required for their detection. technologynetworks.comfrontiersin.org

Once a fragment that binds to a key subpocket of the target is identified, the optimization process begins. nih.gov This can involve several strategies:

Fragment Growing: The initial fragment is elaborated by adding functional groups to improve its interaction with the target, effectively "growing" it into an unoccupied area of the binding pocket.

Fragment Merging: Two or more fragments that bind to adjacent sites on the target are combined into a single, more potent molecule.

Fragment Linking: Fragments binding to distinct, non-overlapping sites are connected via a chemical linker.

For a target like a protein kinase, a fragment might be identified that interacts with the hinge region of the ATP-binding site. This fragment could then be elaborated with moieties that mimic the pteridinone core to enhance binding affinity and selectivity. nih.gov The design of the fragment library itself is crucial. An effective library for targeting the pteridinone core would adhere to the "Rule of Three" (Ro3), which suggests fragments should generally have a molecular weight under 300 Da, a ClogP of 3 or less, and no more than three hydrogen bond donors and acceptors. stanford.eduresearchgate.net This ensures that the fragments are good starting points for optimization without already possessing undesirable physicochemical properties. frontiersin.org

Table 2: Comparison of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |

|---|---|---|

| Library Size | 100,000s to millions of compounds | 1,000s of compounds |

| Compound Complexity | High (Drug-like molecules) | Low (Fragments, MW <300 Da) |

| Hit Affinity | Nanomolar to micromolar | Micromolar to millimolar |

| Screening Technology | Typically biochemical or cell-based assays | Sensitive biophysical methods (NMR, X-ray, SPR) |

| Hit-to-Lead Path | Often involves simplifying complex hits | Involves building up simple hits (growing, linking, merging) |

| Chemical Space Coverage | Limited sampling of vast chemical space | More efficient and broader sampling of chemical space acs.org |

Computational Design and High-Throughput Synthesis of Focused Pteridinone Libraries

The creation of focused compound libraries, which contain a curated set of molecules designed to interact with a specific target or target family, is a cornerstone of modern medicinal chemistry. For the pteridinone scaffold, computational design and high-throughput synthesis are synergistic technologies that enable the rapid generation and evaluation of such libraries. mdpi.comnih.gov

Computational, or in silico, methods allow researchers to design and screen vast virtual libraries of pteridinone derivatives before committing to chemical synthesis. mdpi.commdpi.com These approaches can be broadly categorized as either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, molecular docking can be used to predict how different pteridinone analogues will bind. mdpi.com This allows for the prioritization of compounds that are predicted to form strong interactions with key residues in the binding site.

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, models can be built based on the chemical structures of known active compounds. mdpi.com Techniques like pharmacophore modeling identify the essential chemical features required for activity, and these models can then be used to screen virtual libraries for novel pteridinone derivatives that possess these features. nih.gov

Once a focused library of pteridinone derivatives has been designed, high-throughput synthesis techniques can be employed for their rapid production. africanjournalofbiomedicalresearch.com Solid-phase synthesis, where molecules are built on a polymer support, is one method that has been successfully used to create libraries of substituted pteridinones. mdpi.comnih.gov This approach is amenable to automation and allows for the efficient creation of many analogues in parallel. Other modern synthetic methods, such as microwave-assisted synthesis and flow chemistry, can also significantly reduce reaction times and improve yields, further accelerating the library production process. beilstein-journals.orgnih.gov

The combination of computational design to create a focused virtual library and high-throughput synthesis for its physical realization allows for a much more efficient exploration of the SAR around the pteridinone core than traditional, one-at-a-time synthesis. researchgate.net

Emerging Methodologies and Technologies in Pteridinone Chemical Biology

Chemical biology provides tools and techniques to study and manipulate biological systems at the molecular level. For compounds based on the pteridinone scaffold, emerging methodologies are offering unprecedented insights into their mechanism of action, target engagement, and selectivity. nih.gov

One of the most powerful emerging technologies is chemical proteomics . This approach uses chemical probes, often based on the compound of interest, to identify the full spectrum of protein interactions within a cell or cell lysate. h1.conih.gov By immobilizing a pteridinone derivative on a solid support (like Kinobeads), researchers can pull down its binding partners from a complex protein mixture. nih.govresearchgate.net Subsequent analysis by mass spectrometry identifies not only the intended target but also any off-target proteins. This is crucial for understanding the polypharmacology of pteridinone-based inhibitors and for rationally designing more selective compounds. nih.gov

Another key technology is in-cell target engagement analysis. Techniques like the cellular thermal shift assay (CETSA) can confirm that a compound is binding to its intended target within the complex environment of a living cell. This method works on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. By heating cells treated with a pteridinone derivative and measuring the amount of soluble target protein remaining, direct evidence of target engagement can be obtained. worldpreclinicalcongress.com

Furthermore, advanced cellular imaging techniques using fluorescently-labeled pteridinone probes can visualize the subcellular localization of a compound, providing clues about its site of action. unimi.it These emerging technologies move beyond simple in vitro assays, providing a more physiologically relevant understanding of how pteridinone derivatives function in a biological context, which is essential for their successful development as therapeutic agents or research tools. springernature.com

Persistent Challenges and Future Opportunities in Pteridinone-Based Academic Research

Despite the therapeutic potential of pteridinone derivatives, particularly as kinase inhibitors, several challenges persist in their academic research and development. A major hurdle is achieving high selectivity. nih.gov The ATP-binding site, the target for many pteridinone-based inhibitors, is highly conserved across the human kinome, making it difficult to design compounds that inhibit only the desired kinase without affecting other, structurally similar kinases. cuni.cz This off-target activity can complicate the interpretation of biological data and lead to unwanted side effects.

Another challenge lies in overcoming drug resistance. nih.gov Cancer cells, for example, can develop mutations in the target kinase that prevent the inhibitor from binding effectively, rendering the drug useless. Furthermore, the synthesis of complex, three-dimensionally diverse pteridinone analogues can be challenging, sometimes limiting the exploration of novel chemical space. rsc.orgsemanticscholar.org

However, these challenges also present significant future opportunities. The quest for selectivity is driving innovation in inhibitor design. There is growing interest in developing allosteric inhibitors that bind to less conserved sites on kinases, outside the ATP pocket, which could lead to much greater selectivity. nih.govnih.gov Covalent inhibitors, which form a permanent bond with a specific residue (often a cysteine) in the target protein, are another promising avenue for achieving both high potency and selectivity.

The rise of artificial intelligence and machine learning in drug design offers a powerful tool to tackle the complexity of designing selective inhibitors and predicting resistance mutations. mdpi.com Future academic research will likely focus on integrating these computational tools with high-throughput synthesis and advanced chemical biology techniques to accelerate the discovery of next-generation pteridinone-based probes and therapeutics. nih.gov Exploring the pteridinone scaffold for targets beyond kinases also represents a significant opportunity for future discovery.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Methyl-3-(o-tolyl)-4(3H)-pteridinone to achieve high purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, highlights the need for stepwise purification (e.g., column chromatography followed by trituration with EtOAc/hexane) to remove byproducts. Reaction intermediates with electron-withdrawing groups (e.g., nitro or chloro substituents) may require reductive or nucleophilic substitution steps, as seen in pteridinone derivatives . Additionally, monitoring reaction progress via TLC or HPLC ensures minimal side-product formation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. and provide reference spectra for substituted pteridinones, aiding in comparative analysis.

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., o-tolyl group) and confirm regiochemistry. For example, and use InChI keys to validate tautomeric forms.

- IR Spectroscopy : Detects functional groups like carbonyl (C=O) stretches (~1650–1750 cm) and aromatic C-H bends .

Q. How can researchers assess the solubility and logP of this compound for in vitro studies?

- Methodological Answer :

- Experimental Determination : Use shake-flask methods with buffers (pH 1–12) to measure aqueous solubility. recommends Crippen and McGowan methods for logP prediction, with logP ≈ -0.115 for similar pteridinones.

- Computational Tools : Employ software like ACD/Labs or MarvinSuite to calculate partition coefficients, cross-referencing with experimental data to validate models .

Advanced Research Questions

Q. What strategies can address discrepancies in spectral data when synthesizing substituted pteridinone derivatives?

- Methodological Answer : Contradictions in mass or NMR spectra (e.g., vs. 12) often arise from positional isomerism or tautomeric equilibria. Solutions include:

- Isotopic Labeling : Use N or C-labeled precursors to track substituent positions.

- X-ray Crystallography : Resolve ambiguous structures by comparing experimental unit cells with crystallographic databases (e.g., CCDC).

- Dynamic NMR : Analyze temperature-dependent chemical shifts to identify tautomeric forms .

Q. How does the o-tolyl substituent influence the electronic and steric properties of this compound in biochemical interactions?

- Methodological Answer :

- Electronic Effects : The methyl group on the o-tolyl ring alters electron density via hyperconjugation, potentially enhancing π-π stacking with aromatic residues in enzyme active sites.

- Steric Hindrance : Proximity of the methyl group to the pteridinone core may restrict rotational freedom, as seen in ’s discussion of atropisomerism in quinazolinone derivatives.

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., folate-dependent enzymes) and compare with analogs lacking the methyl group .

Q. What in silico approaches are suitable for predicting the metabolic stability of this compound?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of pteridinone derivatives (e.g., ’s dihydrobiopterin analogs) to predict cytochrome P450-mediated oxidation.

- Molecular Dynamics (MD) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify vulnerable sites for glucuronidation or hydroxylation.

- MetaSite : Predict metabolic hotspots based on molecular orbitals and frontier electron densities .

Q. How can researchers resolve conflicting reactivity data in the synthesis of this compound under varying pH conditions?

- Methodological Answer :

- pH Profiling : Conduct parallel reactions at pH 4–10 to identify optimal conditions for cyclization or deprotection steps. notes that acidic conditions favor protonation of intermediates, accelerating ring closure.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates and intermediate stability.

- DFT Calculations : Model transition states to explain pH-dependent barriers, as seen in ’s pyrimidine deaminase studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.